molecular formula C22H22N4O B2443964 N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890627-86-8

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2443964
CAS No.: 890627-86-8
M. Wt: 358.445
InChI Key: IDMUPEGHSHQXJV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with hydrazine hydrate to form 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions, assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is known for its regioselectivity and efficiency.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its antitumor activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-3-8-17-14-21(24-18-11-7-12-19(13-18)27-2)26-22(25-17)20(15-23-26)16-9-5-4-6-10-16/h4-7,9-15,24H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMUPEGHSHQXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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